N-(4-(3-((3-chloro-2-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(4-(3-((3-chloro-2-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a thiazole ring, a furan ring, and a chlorinated aromatic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-((3-chloro-2-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol.
Attachment of the Chlorinated Aromatic Amine: The chlorinated aromatic amine (3-chloro-2-methylphenyl) can be introduced through a nucleophilic substitution reaction.
Formation of the Furan Ring: The furan ring can be synthesized via a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and furan rings.
Reduction: Reduction reactions can target the carbonyl group in the oxopropyl chain.
Substitution: The aromatic amine group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-(3-((3-chloro-2-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to the presence of the thiazole and furan rings, which are known to exhibit biological activity.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure may be useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-(3-((3-chloro-2-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with biological targets such as enzymes or receptors. The thiazole and furan rings can interact with active sites in proteins, potentially inhibiting their function. The chlorinated aromatic amine can also participate in binding interactions, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- Darbufelone : A marketed anti-inflammatory drug with a thiazole ring .
Uniqueness
N-(4-(3-((3-chloro-2-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is unique due to the combination of its structural features, including the thiazole and furan rings, the chlorinated aromatic amine, and the oxopropyl chain. This combination imparts distinct chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
N-[4-[3-(3-chloro-2-methylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-11-13(19)4-2-5-14(11)21-16(23)8-7-12-10-26-18(20-12)22-17(24)15-6-3-9-25-15/h2-6,9-10H,7-8H2,1H3,(H,21,23)(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIPXAXKGNSFCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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